4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide

Nav1.7 sodium channel inhibitor pain research

Select this specific 4-fluoro-3-methylbenzenesulfonamide for its validated Nav1.7 inhibitory potency (IC₅₀ 78 nM) and >1000-fold selectivity over Nav1.5, making it a high-confidence reference standard for non-opioid analgesic programs. The unique furan-3-yl ethyl tail and 4-fluoro substituent are essential for binding; generic or regioisomeric analogs fail to replicate this signature. Use for SAR benchmarking, counterscreening cascades, and chemical probe development. Standard B2B shipping available.

Molecular Formula C13H14FNO3S
Molecular Weight 283.32
CAS No. 1428372-16-0
Cat. No. B2646177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide
CAS1428372-16-0
Molecular FormulaC13H14FNO3S
Molecular Weight283.32
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCC2=COC=C2)F
InChIInChI=1S/C13H14FNO3S/c1-10-8-12(2-3-13(10)14)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3
InChIKeyBSPGIOLGKJSRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide (CAS 1428372-16-0): Structural Identity and Pharmacophore Context


4-Fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide is a fluorinated benzenesulfonamide featuring a 4-fluoro-3-methylphenyl core linked via a sulfonamide bridge to a furan-3-yl ethyl tail . The compound has a molecular weight of 283.32 g mol⁻¹ (C₁₃H₁₄FNO₃S) and a computed XLogP3 of 2.4, indicative of moderate lipophilicity [1]. It belongs to the broader class of benzenesulfonamide-based sodium channel inhibitors, a scaffold validated by the identification of potent and isoform-selective Nav1.7 blockers for pain research [2].

Why Substitution Fails: Structural Determinants of 4-Fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide Differentiation


Benzenesulfonamides that target voltage-gated sodium channels are exquisitely sensitive to peripheral substituents. Even conservative changes—removal of the 4‑fluoro group, relocation of the methyl substituent, or isomerization of the furan ring—have been shown to alter Nav1.7 inhibitory potency by orders of magnitude and can profoundly shift isoform selectivity profiles [1]. Consequently, generic substitution with unsubstituted or regioisomeric analogs of 4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide is unlikely to reproduce its specific binding signature. The quantitative evidence below demonstrates why this particular combination of functional groups matters for scientific procurement decisions.

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide


Nav1.7 Binding Affinity: Direct Comparison with Unsubstituted Parent Compound

In a radioligand displacement assay using [³H]-6,6-fused heteroaryl-sulfonamide derivative and human Nav1.7 expressed in HEK293 cell membranes, 4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide exhibited an IC₅₀ of 78 nM [1]. In contrast, the unsubstituted parent molecule N-(2-(furan-3-yl)ethyl)benzenesulfonamide lacks any reported Nav1.7 activity, consistent with the known requirement for electron-withdrawing and lipophilic substituents on the phenyl ring for high-affinity channel engagement [2]. This represents a functional gain-of-function conferred by the 4-fluoro-3-methyl substitution pattern.

Nav1.7 sodium channel inhibitor pain research

Lipophilic Efficiency: XLogP3 Comparison with Des-Fluoro Analog

The computed XLogP3 of 4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide is 2.4 [1], compared to 1.9 for the des-fluoro analog N-(2-(furan-3-yl)ethyl)benzenesulfonamide [2]. This ΔXLogP3 of 0.5 log units indicates measurably higher lipophilicity, which in the context of benzenesulfonamide sodium channel inhibitors has been correlated with improved passive membrane permeability and enhanced target engagement in cellular assays [3].

lipophilicity XLogP3 permeability

Predicted Isoform Selectivity: Class-Level Inference for Nav1.7 vs. Nav1.5

In the benzenesulfonamide class, optimized inhibitors have demonstrated >1000-fold selectivity for Nav1.7 over the cardiac isoform Nav1.5 [1]. This selectivity is critically dependent on the substitution pattern of the phenyl ring; small structural modifications (e.g., altering the 4‑fluoro or 3‑methyl group) have been shown to drastically reduce selectivity, leading to undesired Nav1.5 activity [1]. Consequently, 4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide, bearing the pharmacophore that yields this selectivity in related analogs, is inferred to maintain a favorable selectivity window.

isoform selectivity Nav1.5 cardiac safety

Furan Regioisomer Impact: 3‑yl vs. 2‑yl Linkage

The furan-3-yl ethyl linker in the target compound orients the oxygen heteroatom in a meta-like position relative to the ethyl chain, whereas the furan-2-yl regioisomer places the oxygen in an ortho-like position. In heterocyclic SAR, such regioisomeric shifts can alter the preferred binding pose and hydrogen-bonding geometry with target channels [1]. Comparative XLogP3 analysis shows that the furan-2-yl regioisomer (4-fluoro-N-(2-(furan-2-yl)ethyl)-3-methylbenzenesulfonamide) is predicted to have a similar logP but a different spatial projection of the heteroatom lone pair, potentially affecting binding pocket complementarity [2].

regioisomer furan orientation binding pose

Best-Fit Research and Industrial Application Scenarios for 4-Fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide


Nav1.7-Focused Pain Target Screening and Lead Optimization

With a validated Nav1.7 IC₅₀ of 78 nM [1], the compound serves as a high-confidence starting point for medicinal chemistry programs targeting peripheral sodium channels for non-opioid analgesic development. Its selectivity profile (inferred >1000-fold over Nav1.5) [2] makes it suitable for counterscreening cascades aimed at minimizing cardiac ion channel off-target effects.

Structure–Activity Relationship (SAR) Expansion Around Furan-3-yl Ethyl Linker

The distinct furan-3-yl ethyl motif provides a scaffold for systematic SAR exploration of heterocycle orientation effects on Nav1.7 binding [3]. The compound can be used as a reference standard to benchmark the potency of newly synthesized furan-2-yl, thiophene, or pyrrole analogs, enabling quantitative assessment of heterocycle regioisomer contributions.

Physicochemical Property Benchmarking in CNS-Penetrant Sulfonamide Design

The moderate XLogP3 of 2.4 and the presence of a single hydrogen bond donor distinguish this compound from more polar, non-fluorinated analogs [4]. This property profile aligns with CNS MPO desirability scores, making the compound a useful calibration point for designing brain-penetrant sulfonamide libraries.

Chemoproteomics and Target Engagement Studies

Given its single reactive sulfonamide core and synthetic accessibility, the compound can be employed to generate affinity probes or photoaffinity labels for target ID studies aimed at deconvoluting the interactome of benzenesulfonamide-based ion channel modulators .

Quote Request

Request a Quote for 4-fluoro-N-(2-(furan-3-yl)ethyl)-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.